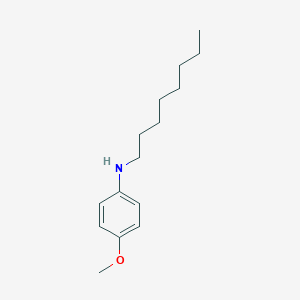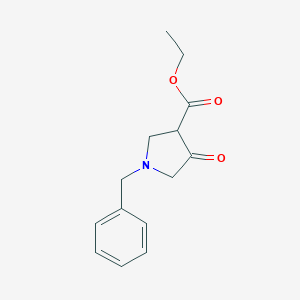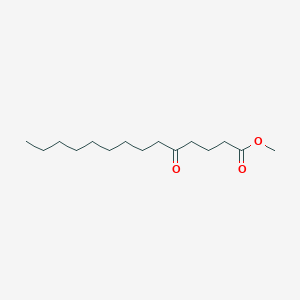
2,3-Dihydro-1,4-benzodioxin-3-ylmethanol;4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1,4-benzodioxin-3-ylmethanol;4-methylbenzenesulfonic acid (DMBSA) is a compound composed of two distinct molecules, 2,3-dihydro-1,4-benzodioxin-3-ylmethanol and 4-methylbenzenesulfonic acid. It is a colorless, crystalline solid with a molecular weight of 250.3 g/mol and a melting point of 175 °C. DMBSA has a wide range of applications in the field of scientific research, and has been used in a variety of studies due to its unique properties.
Scientific Research Applications
Enzymatic Synthesis of Chiral Motifs
Chiral motifs of 2,3-dihydro-1,4 benzodioxane are extensively utilized in diverse medicinal substances and bioactive natural compounds . Notable examples of such therapeutic agents include prosympal, dibozane, piperoxan, and doxazosin . The enzymatic synthesis of these chiral motifs using engineered Candida antarctica lipase B has been studied .
Rhodium (III)-Catalyzed Spiroannulation
Rhodium (III)-catalyzed [3 + 2]-spiroannulation of 2-aryl-1,4-benzoxazines with 4-hydroxy-2-alkynoates has been developed for the synthesis of highly rigid spirolactones . The reaction proceeds through a cascade of C–H activation followed by C–H annulation and lactonization .
Synthesis of 2,3-Dihydrobenzoxathiine Derivatives
2,3-Dihydrobenzoxathiine derivatives are a class of important oxygen- and sulfur-containing six-membered benzoheterocyclic compounds . They have received considerable attention in chemical, agrochemical, medicinal, and pharmaceutical research because they have been used as anticancer agents, artificial sweeteners, estrogenic agent, antioxidant, serotonin (5-HT 2C) inhibitor, and antimycotic agent .
Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-One Derivatives
A series of 2-substituted-4H-3,1-benzoxazin-4-one derivatives was synthesized using the iminium cation from a mixture of cyanuric chloride and dimethylformamide as an effective cyclizing agent . This synthesis was carried out without the traditional heating or microwave irradiation .
Mechanism of Action
Target of Action
Chiral motifs of 2,3-dihydro-1,4 benzodioxane, a similar compound, are extensively utilized in diverse medicinal substances and bioactive natural compounds . These compounds exhibit significant biological activities and are used in therapeutic agents like prosympal, dibozane, piperoxan, and doxazosin .
Mode of Action
It’s worth noting that the absolute configuration of the c2 stereo centroid of benzodioxane greatly influences its biological activity . Several 1,4-benzodioxanes have displayed intriguing characteristics as α- or β-blocking agents, exhibiting antihypertensive properties .
Biochemical Pathways
Some compounds with a similar structure have shown affinities towards serotonin receptors involved in schizophrenia, headaches, and nervous breakdowns .
Result of Action
It’s worth noting that some compounds with a similar structure have shown intriguing characteristics as α- or β-blocking agents, exhibiting antihypertensive properties .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,3-Dihydro-1,4-benzodioxin-3-ylmethanol;4-methylbenzenesulfonic acid involves the conversion of 2,3-dihydro-1,4-benzodioxin to 2,3-Dihydro-1,4-benzodioxin-3-ylmethanol followed by sulfonation with 4-methylbenzenesulfonyl chloride.", "Starting Materials": [ "2,3-dihydro-1,4-benzodioxin", "Methanol", "Sodium hydroxide", "4-methylbenzenesulfonyl chloride", "Sulfuric acid" ], "Reaction": [ "Step 1: Conversion of 2,3-dihydro-1,4-benzodioxin to 2,3-Dihydro-1,4-benzodioxin-3-ol by refluxing with methanol and sodium hydroxide.", "Step 2: Conversion of 2,3-Dihydro-1,4-benzodioxin-3-ol to 2,3-Dihydro-1,4-benzodioxin-3-ylmethanol by refluxing with methanol and sulfuric acid.", "Step 3: Sulfonation of 2,3-Dihydro-1,4-benzodioxin-3-ylmethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.", "Step 4: Isolation of the product by filtration and washing with water." ] } | |
CAS RN |
1094-91-3 |
Product Name |
2,3-Dihydro-1,4-benzodioxin-3-ylmethanol;4-methylbenzenesulfonic acid |
Molecular Formula |
C16H16O5S |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-ylmethanol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C9H10O3.C7H8O3S/c10-5-7-6-11-8-3-1-2-4-9(8)12-7;1-6-2-4-7(5-3-6)11(8,9)10/h1-4,7,10H,5-6H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
UJTGVVRXWBSDAI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(OC2=CC=CC=C2O1)CO |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(OC2=CC=CC=C2O1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea](/img/structure/B91378.png)





![2-[(2-Oxoindol-3-yl)amino]guanidine](/img/structure/B91390.png)



![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B91401.png)


![3-Amino-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B91405.png)